molecular formula C17H12FNO2 B1437902 2-(3-Fluorophenyl)-6-methylquinoline-4-carboxylic acid CAS No. 1036521-09-1

2-(3-Fluorophenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B1437902
CAS No.: 1036521-09-1
M. Wt: 281.28 g/mol
InChI Key: JZYUEYVPXSOXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)-6-methylquinoline-4-carboxylic acid (CAS: 5432-09-7) is a quinoline derivative with a fluorine atom at the 3-position of the phenyl ring and a methyl group at the 6-position of the quinoline core.

Properties

IUPAC Name

2-(3-fluorophenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(19-15)11-3-2-4-12(18)8-11/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYUEYVPXSOXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The industrial synthesis may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Quinoline Derivatives

  • The compound serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for various chemical modifications, leading to the development of novel compounds with enhanced properties for medicinal and industrial applications.

Reactions and Modifications

  • Oxidation : It can be oxidized to yield quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide.
  • Reduction : The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride.
  • Substitution Reactions : Electrophilic aromatic substitution can introduce different substituents onto the quinoline ring, broadening the scope of potential derivatives.

Biological Research Applications

Antimicrobial and Anticancer Properties

  • Research indicates that 2-(3-Fluorophenyl)-6-methylquinoline-4-carboxylic acid exhibits significant antimicrobial and anticancer activities. The fluorophenyl group enhances its binding affinity to biological targets, potentially inhibiting specific enzymes and receptors involved in disease progression.

Mechanism of Action

  • The compound interacts with molecular targets through hydrogen bonding facilitated by its carboxylic acid moiety. This interaction may modulate various biochemical pathways, contributing to its observed biological effects.

Medicinal Chemistry Applications

Therapeutic Potential

  • Quinoline derivatives, including this compound, are explored for their therapeutic potential against diseases such as malaria and cancer. Studies have shown that modifications in the quinoline structure can enhance efficacy against specific cancer cell lines .

Industrial Applications

Development of Dyes and Pigments

  • The compound is utilized in the formulation of dyes and pigments due to its vibrant color properties. Its chemical structure allows for stability and reactivity that are favorable in dye synthesis.

Case Studies

  • Anticancer Activity Study :
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
  • Antimicrobial Efficacy Assessment :
    Another study investigated the antimicrobial properties of the compound against a range of pathogens. The results demonstrated potent activity, particularly against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. The carboxylic acid moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, physicochemical properties, and biological activities of 2-(3-fluorophenyl)-6-methylquinoline-4-carboxylic acid and related quinoline derivatives:

Compound Name Substituents (Quinoline Positions) Phenyl Substituent Melting Point (°C) Biological Activity Reference
This compound 6-methyl, 2-(3-fluorophenyl) 3-Fluoro Not reported Potential NK3 antagonist
2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid 6-methoxy, 2-(4-fluorophenyl) 4-Fluoro 226–228 P-glycoprotein (P-gp) inhibitor
6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid 6-fluoro, 3-methyl, 2-phenyl None Not reported Therapeutic scaffold
2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid 6-methyl, 2-(3-aminophenyl) 3-Amino Not reported Discontinued (stability issues)
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid 6-chloro, 2-(2-methylphenyl) 2-Methyl Not reported Research chemical (solubility in DMSO/chloroform)
Key Observations:

Substituent Position and Electronic Effects: Fluorine at the phenyl 3-position (target compound) vs. The 4-fluorophenyl derivative in showed moderate P-gp inhibition, suggesting substituent position impacts biological activity . Methoxy () and amino () groups introduce polarity, affecting solubility and metabolic stability. The amino-substituted compound was discontinued, likely due to oxidative instability .

Halogenation Effects: Chlorine at the quinoline 6-position () increases molecular weight (297.73 g/mol) and slightly reduces solubility compared to fluorine analogs .

Steric and Solubility Considerations :

  • Bulky substituents (e.g., isopropoxy in ) reduce solubility, while methyl groups (e.g., 6-methyl in the target compound) balance steric bulk and lipophilicity .

Biological Activity

2-(3-Fluorophenyl)-6-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline class, known for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes associated with cancer progression and microbial resistance. For instance, it may interact with kinases involved in cell cycle regulation.
  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G1 phase in cancer cell lines, leading to apoptosis (programmed cell death) .

Biological Activity Overview

Activity TypeDescriptionReference
Anticancer Inhibits growth in various cancer cell lines (e.g., A549 lung carcinoma) with an IC50 of ~4.8 µM. Induces mitotic phase arrest by upregulating p21 and downregulating Cdc25C.
Enzyme Inhibition Demonstrates inhibitory effects on kinases; potential as a selective Aurora A kinase inhibitor.
Antimicrobial Exhibits antimicrobial properties against several bacterial strains; further studies required for detailed mechanisms.

Case Study 1: Anticancer Activity

A study conducted on human lung carcinoma A549 cells demonstrated that this compound significantly inhibited cell growth. The mechanism was linked to microtubule polymerization disruption, leading to mitotic arrest. The compound exhibited an IC50 value of approximately 4.8 µM, indicating its potency against this cancer type .

Case Study 2: Enzyme Interaction

In a kinase panel assay involving multiple kinases, the compound was identified as a potential lead for selective inhibition of Aurora A kinase. This was evidenced by its ability to induce apoptosis in MCF-7 breast cancer cells at an IC50 of 168.78 µM, demonstrating its effectiveness in targeting specific cancer pathways .

Q & A

What are the recommended synthetic routes for 2-(3-Fluorophenyl)-6-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Answer:
Synthesis of quinoline-4-carboxylic acid derivatives typically involves multi-step reactions, such as:

  • Condensation and cyclization : Starting materials like substituted benzaldehydes and aminopyridines undergo condensation, followed by cyclization under acidic or catalytic conditions. For example, analogous compounds (e.g., 6-(4-Chlorophenyl) derivatives) are synthesized using palladium or copper catalysts in solvents like DMF or toluene .
  • Functionalization : Post-cyclization modifications (e.g., fluorophenyl group introduction) may require Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Reaction temperature (80–120°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions.
  • Optimization : Use Design of Experiments (DoE) to vary parameters (e.g., catalyst loading, solvent polarity). Monitor purity via HPLC and confirm regioselectivity via X-ray crystallography (as in analogous chlorophenyl quinolines ).

How can spectroscopic techniques (e.g., NMR, IR) and computational methods (DFT) be employed to characterize the structural and electronic properties of this compound?

Answer:

  • NMR : ¹H/¹³C NMR can confirm substituent positions. For example, the fluorophenyl group’s meta-fluorine signal appears as a doublet in ¹⁹F NMR (~-110 ppm). Quinoline protons show distinct splitting patterns .
  • IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) validate functional groups.
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict vibrational frequencies, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare computed vs. experimental spectra to resolve ambiguities (e.g., tautomerism in hydroxyquinolines ).

What strategies are effective in resolving contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?

Answer:

  • Comparative SAR Studies : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl groups) and test against standardized assays (e.g., enzyme inhibition). For example, substituent polarity impacts activity in HIV-1 integrase inhibitors .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., cytochrome P450). Validate with MD simulations to assess stability of ligand-receptor complexes .
  • Meta-Analysis : Cross-reference bioactivity data across databases (e.g., PubChem) while excluding unreliable sources (e.g., BenchChem ).

What are the critical considerations in designing experiments to assess the compound's stability under various pH and temperature conditions?

Answer:

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25–40°C) over 24–72 hours. Monitor degradation via LC-MS; carboxylic acids are prone to decarboxylation under strong acids .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store samples in anhydrous conditions (≤ -20°C) to prevent hydrolysis, as recommended for similar quinoline carboxylates .
  • Light Sensitivity : Perform photostability tests (ICH Q1B guidelines) using UV-Vis exposure. Fluorophenyl groups may enhance UV absorption, requiring amber glassware .

How can researchers address solubility challenges of this compound in aqueous and organic solvents for in vitro assays?

Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for aqueous assays. For organic phases, try THF or ethanol, noting that methyl and fluorophenyl groups improve lipophilicity .
  • Derivatization : Convert the carboxylic acid to a sodium salt (via NaOH neutralization) to enhance aqueous solubility. Confirm stability of the salt form via pH titration .
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) or cyclodextrins to improve bioavailability. Characterize particle size via DLS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluorophenyl)-6-methylquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorophenyl)-6-methylquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.